4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde
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Overview
Description
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]benzaldehyde , is a compound with an intriguing molecular structure. It belongs to the class of tripyrroles and features a benzaldehyde moiety linked to two pyrrole rings. Let’s explore its properties and applications!
Preparation Methods
Synthetic Routes::
- One common approach involves the reaction of benzaldehyde with pyrrole derivatives under suitable conditions.
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: can be synthesized through various methods, including condensation reactions.
- While there isn’t a large-scale industrial production method specifically for this compound, it can be prepared in the laboratory using established synthetic routes.
Chemical Reactions Analysis
Reactivity::
- Common reactions include oxidation, reduction, and substitution processes.
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: participates in several chemical reactions due to its functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group to an alcohol.
Substitution: Various nucleophiles can replace the aldehyde hydrogen, leading to new derivatives.
- Oxidation yields the corresponding carboxylic acid.
- Reduction produces the alcohol form.
- Substitution reactions lead to diverse derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology: Its structural features may play a role in biological processes, warranting investigation.
Medicine: Although not directly used as a drug, understanding its properties informs drug design.
Industry: It could serve as a precursor for dyes, pigments, or materials.
Mechanism of Action
- The exact mechanism by which 4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- Similar compounds include other pyrrole derivatives, such as undecylprodigiosin , 4-[(5-methyl-1H-pyrrol-2-yl)(5-methyl-2H-pyrrol-2-ylidene)methyl]pyridine , and 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]phenol .
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: stands out due to its unique combination of pyrrole and benzaldehyde moieties.
Properties
Molecular Formula |
C16H12N2O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C16H12N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,17H/b16-15- |
InChI Key |
DNXVJDIOIVSVLY-NXVVXOECSA-N |
Isomeric SMILES |
C1=C/C(=C(\C2=CC=C(C=C2)C=O)/C3=CC=CN3)/N=C1 |
Canonical SMILES |
C1=CC(=C(C2=CC=C(C=C2)C=O)C3=CC=CN3)N=C1 |
Origin of Product |
United States |
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